molecular formula C10H12O5 B6154578 methyl (3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate CAS No. 2227710-72-5

methyl (3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate

Cat. No.: B6154578
CAS No.: 2227710-72-5
M. Wt: 212.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of phenolic esters. This compound is characterized by the presence of a phenolic ring with two hydroxyl groups and a hydroxypropanoate ester moiety. It is known for its potential biological activities and is often studied for its antioxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate typically involves the esterification of (3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in methanol for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The ester moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups on the phenolic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: The corresponding alcohol, methyl (3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanol.

    Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

Methyl (3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity of phenolic esters and their derivatives.

    Biology: The compound is investigated for its antioxidant properties and potential protective effects against oxidative stress in biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases related to oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.

    Industry: It is used in the formulation of cosmetic products due to its antioxidant properties, which help in preventing the oxidation of other ingredients.

Mechanism of Action

The mechanism by which methyl (3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate exerts its effects is primarily through its antioxidant activity. The phenolic hydroxyl groups can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to cells and tissues. This compound can also chelate metal ions, reducing their catalytic activity in the formation of reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3R)-3-(3,4-dihydroxyphenyl)-3-hydroxybutanoate: Similar structure but with an additional carbon in the hydroxypropanoate chain.

    Ethyl (3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl (3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate: Similar structure but with different substituents on the phenolic ring.

Uniqueness

This compound is unique due to its specific combination of a phenolic ring with two hydroxyl groups and a hydroxypropanoate ester moiety. This structure imparts distinct antioxidant properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate involves the protection of the hydroxyl groups on the phenyl ring, followed by the addition of a hydroxyl group to the propanoate side chain, and finally the deprotection of the phenyl ring hydroxyl groups.", "Starting Materials": [ "3,4-dihydroxybenzoic acid", "methyl 3-hydroxypropanoate", "dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "di-tert-butyl dicarbonate (Boc2O)", "triethylamine (TEA)", "acetic anhydride", "sodium hydroxide (NaOH)", "methanol (MeOH)", "dichloromethane (DCM)" ], "Reaction": [ "Protect the hydroxyl groups on the phenyl ring by reacting 3,4-dihydroxybenzoic acid with di-tert-butyl dicarbonate (Boc2O) and triethylamine (TEA) in dichloromethane (DCM) to form Boc-protected 3,4-dihydroxybenzoic acid.", "React Boc-protected 3,4-dihydroxybenzoic acid with methyl 3-hydroxypropanoate, dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) to form methyl (3R)-3-(Boc-3,4-dihydroxyphenyl)-3-hydroxypropanoate.", "Add a hydroxyl group to the propanoate side chain by reacting methyl (3R)-3-(Boc-3,4-dihydroxyphenyl)-3-hydroxypropanoate with acetic anhydride and sodium hydroxide (NaOH) in methanol (MeOH) to form methyl (3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate.", "Deprotect the hydroxyl groups on the phenyl ring by reacting methyl (3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate with trifluoroacetic acid (TFA) in dichloromethane (DCM) to form the final product, methyl (3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate." ] }

CAS No.

2227710-72-5

Molecular Formula

C10H12O5

Molecular Weight

212.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.